molecular formula C9H9Cl2NO B1581772 2-chloro-N-(4-chloro-2-methylphenyl)acetamide CAS No. 62593-77-5

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B1581772
CAS RN: 62593-77-5
M. Wt: 218.08 g/mol
InChI Key: ACXNFUUNASEIHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide, also known as 2-chloro-N-acetyl-4-chloro-2-methylbenzamide, is a synthetic drug that has been used in a variety of scientific and medical applications. It is a small molecule with a molecular weight of 206.6 g/mol and a boiling point of 310°C. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a potent inhibitor of the enzyme acetylcholinesterase and has been used in the treatment of Alzheimer's disease.

Scientific Research Applications

Metabolism and Toxicology Studies

2-chloro-N-(4-chloro-2-methylphenyl)acetamide is related to a class of herbicides known as chloroacetamides, which include compounds like acetochlor, alachlor, butachlor, and metolachlor. These herbicides have been studied extensively for their metabolism and potential toxicity. For instance, research has shown that the metabolism of these herbicides in liver microsomes produces important intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, leading to further bioactivation and possible carcinogenic effects (Coleman et al., 2000).

Environmental Impact and Soil Interaction

These herbicides' interactions with the environment, particularly soil, have also been a significant focus. Research has documented how factors like wheat straw coverage and irrigation affect the reception and activity of these herbicides in soil (Banks & Robinson, 1986). The absorption, mobility, and efficacy of these herbicides are influenced by soil properties, with adsorption being positively correlated with soil organic matter and clay content (Peter & Weber, 1985).

Herbicidal Mechanisms and Plant Metabolism

Understanding the selective phytotoxicity of these herbicides is another area of research. Studies have shown that the initial metabolism of compounds like acetochlor in plants involves conversion to thioether conjugates, with variations in metabolism between tolerant and susceptible plant species (Breaux, 1987).

Biodegradation and Enzymatic Activity

Research on the biodegradation of these herbicides has also been conducted. For example, the involvement of the cytochrome P450 system in the N-Deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1 highlights the complex enzymatic processes involved in the degradation of these compounds (Wang et al., 2015).

Chemical Synthesis and Structural Analysis

The synthesis, polarity, and structure of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been studied to understand their conformations and molecular interactions (Ishmaeva et al., 2015).

Pharmaceutical and Therapeutic Research

Furthermore, derivatives of similar chemical structures have been explored for potential pharmaceutical applications. For instance, the therapeutic effect of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide in treating Japanese encephalitis illustrates the exploration of these compounds in medicinal chemistry (Ghosh et al., 2008).

properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNFUUNASEIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290363
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

CAS RN

62593-77-5
Record name 62593-77-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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